N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide
Overview
Description
N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide, commonly known as MNTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNTP is a member of the thiadiazole family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. In
Mechanism of Action
The mechanism of action of MNTP is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and inflammation. Studies have shown that MNTP can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. Additionally, MNTP has been shown to inhibit the activity of the signaling pathway known as nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
MNTP has been shown to possess a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, MNTP has been shown to possess antioxidant properties, making it a potential treatment for oxidative stress-related diseases. Additionally, MNTP has been shown to possess antimicrobial properties, making it a potential treatment for bacterial and fungal infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of MNTP for lab experiments is its low toxicity, making it a safe compound to work with. Additionally, MNTP is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of MNTP is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research of MNTP. One potential area of research is the development of MNTP-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of MNTP and its potential applications in other areas of medicine, such as neurodegenerative diseases. Finally, there is a need for the development of more efficient synthesis methods for MNTP, which could lead to the production of larger quantities of the compound for research purposes.
Scientific Research Applications
MNTP has been shown to possess a wide range of biological activities, making it a promising compound for scientific research. One of the most promising applications of MNTP is its potential as an anticancer agent. Studies have shown that MNTP can induce apoptosis in cancer cells through the activation of the caspase pathway. Additionally, MNTP has been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
(E)-N-[5-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S2/c1-27-16-9-8-15(23(25)26)11-14(16)12-28-19-22-21-18(29-19)20-17(24)10-7-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,21,24)/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYUOZGYQCJWJM-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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